molecular formula C4H9FO2 B6180394 (2R)-4-fluorobutane-1,2-diol CAS No. 2613299-08-2

(2R)-4-fluorobutane-1,2-diol

Cat. No. B6180394
CAS RN: 2613299-08-2
M. Wt: 108.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Fluorobutane-1,2-diol, also known as 4-Fluorobutanediol (4-FBD), is an organic compound commonly used in scientific research and laboratory experiments. It is a colorless, volatile substance with a molecular weight of 116.12 g/mol and a melting point of -61.5 °C. 4-FBD is a chiral molecule that is widely used in organic synthesis due to its wide range of reactivity and its ability to form stable complexes with many metals. In addition, 4-FBD has been found to possess a number of biochemical and physiological effects, making it an important tool for studying cell signaling and metabolic pathways.

Mechanism of Action

4-FBD is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, fatty acid amide hydrolase, and monoamine oxidase. It is thought to act by binding to the active site of the enzyme and preventing the substrate from binding. In addition, 4-FBD has been found to interact with the endocannabinoid system, which is involved in a number of physiological processes.
Biochemical and Physiological Effects
4-FBD has been found to have a number of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, fatty acid amide hydrolase, and monoamine oxidase. In addition, 4-FBD has been found to interact with the endocannabinoid system, which is involved in a number of physiological processes.

Advantages and Limitations for Lab Experiments

The use of 4-FBD in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of applications. In addition, 4-FBD is a chiral molecule, which makes it useful for studying the effects of chirality on the reactivity of compounds. However, 4-FBD is a volatile substance and must be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-FBD in scientific research. For example, it could be used in the development of new drugs and therapies, or in the study of metabolic pathways. In addition, 4-FBD could be used to study the effects of chirality on the reactivity of compounds, or to design new catalysts for organic synthesis. Finally, 4-FBD could be used to study the effects of environmental contaminants on human health.

Synthesis Methods

4-FBD can be synthesized in a variety of ways. The most common method involves the reaction of 4-fluorobutyric acid with an alcohol under basic conditions. In this reaction, the acid is first protonated, then the alcohol is added and the mixture is heated. This results in the formation of 4-fluorobutanol and 4-FBD. Other methods of synthesis include the reaction of 4-fluorobutyric acid with a thiol and the reaction of 4-fluorobutyric acid with a ketone.

Scientific Research Applications

4-FBD has become an important tool in scientific research due to its wide range of reactivity and its ability to form stable complexes with many metals. It has been used in a variety of applications, including the synthesis of novel compounds, the study of metabolic pathways, and the development of new drugs. In addition, 4-FBD has been used to study the effects of chirality on the reactivity of compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-4-fluorobutane-1,2-diol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Reduction of 4-fluorobutanal with sodium borohydride in the presence of hydrochloric acid to yield 4-fluorobutanol.", "Step 2: Conversion of 4-fluorobutanol to 4-fluorobutyl chloride using thionyl chloride.", "Step 3: Nucleophilic substitution of 4-fluorobutyl chloride with sodium hydroxide to yield (2R)-4-fluorobutane-1-ol.", "Step 4: Oxidation of (2R)-4-fluorobutane-1-ol with hydrogen gas in the presence of palladium on carbon to yield (2R)-4-fluorobutane-1,2-diol." ] }

CAS RN

2613299-08-2

Molecular Formula

C4H9FO2

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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